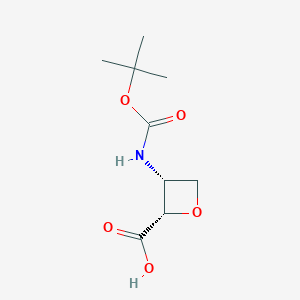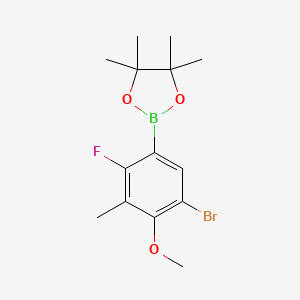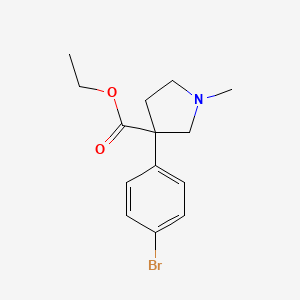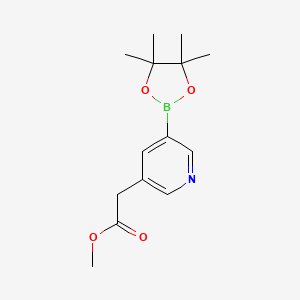
(4-Fluoro-3-iodophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-3-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H6FIS It is characterized by the presence of a fluorine atom at the 4-position and an iodine atom at the 3-position on a phenyl ring, with a methylsulfane group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-iodophenyl)(methyl)sulfane typically involves the reaction of 4-fluoro-3-iodophenol with methylthiolating agents under specific conditions. One common method is the reaction of 4-fluoro-3-iodophenol with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-3-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the sulfur group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl sulfides with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include deiodinated phenyl sulfides or modified sulfur-containing compounds.
Applications De Recherche Scientifique
(4-Fluoro-3-iodophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (4-Fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo substitution and oxidation reactions, which can modify its structure and reactivity. These modifications can influence its binding affinity to biological targets, such as enzymes or receptors, thereby altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the fluorine atom.
(4-Fluorophenyl)(methyl)sulfane: Similar structure but lacks the iodine atom.
(3-Iodophenyl)(methyl)sulfane: Similar structure but lacks the fluorine atom at the 4-position.
Uniqueness
(4-Fluoro-3-iodophenyl)(methyl)sulfane is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The combination of these halogens with the methylsulfane group makes this compound particularly versatile in synthetic and research applications.
Propriétés
Formule moléculaire |
C7H6FIS |
|---|---|
Poids moléculaire |
268.09 g/mol |
Nom IUPAC |
1-fluoro-2-iodo-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6FIS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |
Clé InChI |
QJNRUKXCCDGUID-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)









![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)
